molecular formula C12H13NO2 B8294847 6-(Tetrahydrofuran-3-yloxy)-1H-indole

6-(Tetrahydrofuran-3-yloxy)-1H-indole

Cat. No.: B8294847
M. Wt: 203.24 g/mol
InChI Key: YQHUEIJBMQCXDK-UHFFFAOYSA-N
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Description

6-(Tetrahydrofuran-3-yloxy)-1H-indole is a heterocyclic compound featuring an indole core substituted at the 6-position with a tetrahydrofuran-3-yloxy group. This structural motif combines the aromaticity and electron-rich nature of indole with the oxygen-containing tetrahydrofuran ring, which enhances solubility and modulates pharmacokinetic properties.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

6-(oxolan-3-yloxy)-1H-indole

InChI

InChI=1S/C12H13NO2/c1-2-10(15-11-4-6-14-8-11)7-12-9(1)3-5-13-12/h1-3,5,7,11,13H,4,6,8H2

InChI Key

YQHUEIJBMQCXDK-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

  • 6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole (CAS: 1774896-40-0): Structural Difference: Replaces the tetrahydrofuran-3-yloxy group with a tetrahydropyran-4-yl substituent at the 3-position and a fluorine atom at the 6-position. Fluorine substitution enhances electronegativity, influencing binding affinity in biological targets .
  • 5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (Compound 5b):

    • Structural Difference : Features a triazole-ethyl side chain at the 3-position and a fluorine atom at the 5-position.
    • Impact : The triazole group introduces hydrogen-bonding capability, improving target engagement in antioxidant applications (e.g., ischemia treatment) .

Functional Group Positioning

  • N-(4-(6-(1H-Pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid: Structural Difference: The tetrahydrofuran-3-yloxy group is attached to a quinoline core instead of indole. Impact: The quinoline scaffold alters electronic distribution, enhancing kinase inhibition activity compared to indole-based analogs .

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